molecular formula C4H6ClNO3 B1236916 Ethyl 2-chloro-2-(hydroxyimino)acetate

Ethyl 2-chloro-2-(hydroxyimino)acetate

Cat. No.: B1236916
M. Wt: 151.55 g/mol
InChI Key: UXOLDCOJRAMLTQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-(hydroxyimino)acetate is a chemical compound with the molecular formula C4H6ClNO3 It is an ester derivative of acetic acid, where the hydrogen atom in the hydroxyl group is replaced by a chloro(hydroxyimino) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro(hydroxyimino)-, ethyl ester typically involves the reaction of ethyl acetate with chlorinating agents and hydroxylamine derivatives. One common method includes the reaction of ethyl acetate with sodium nitrite and hydrochloric acid, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of acetic acid, chloro(hydroxyimino)-, ethyl ester involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(hydroxyimino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chloro(hydroxyimino) group to amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-2-(hydroxyimino)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of acetic acid, chloro(hydroxyimino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The chloro(hydroxyimino) group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group can undergo hydrolysis, releasing acetic acid and other active intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl chloroacetate: Similar in structure but lacks the hydroxyimino group.

    Ethyl oxoacetate: Contains an oxo group instead of the chloro(hydroxyimino) group.

    Ethyl nitroacetate: Contains a nitro group instead of the chloro(hydroxyimino) group.

Uniqueness

Ethyl 2-chloro-2-(hydroxyimino)acetate is unique due to the presence of the chloro(hydroxyimino) group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering versatility in chemical synthesis and potential therapeutic benefits.

Properties

Molecular Formula

C4H6ClNO3

Molecular Weight

151.55 g/mol

IUPAC Name

ethyl 2-chloro-2-hydroxyiminoacetate

InChI

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3

InChI Key

UXOLDCOJRAMLTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)Cl

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

2-chloro-2-hydroxyiminoacetic acid ethyl ester
chloro oxime
ethyl chloro oximido acetate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl chlorohydroxyiminoacetate (ECHA) can be produced from glycine ethyl ester hydrochloride by the in-situ generation of nitrosyl chloride gas from aqueous sodium nitrite and HCl. In particular, Glycine ethyl ester.HCl is dissolved in water. To this is added concentrated HCl solution (32%) and the reaction mixture is cooled to <10° C. HCl gas is then bubbled into the reaction mixture. An aqueous solution of sodium nitrite is dosed into the reactor while maintaining the temperature at <10° C. HCl gas is bubbled into the reactor again followed by a second portion of aqueous sodium nitrite. Finally, the product is purified from the reaction mixture by any appropriate means known to those of skill in the art. For example, the reaction mixture is stirred for a further period and then extracted with a water immiscible solvent (dichloroethane, chloroform, carbon tetrachloride) at room temperature to remove the product from the reaction mixture. The organic extracts are dried with a drying agent and the solvent is flashed off. An oily residue remains, which crystallizes on cooling. The crystals are filtered and washed with a suitable solvent to obtain a purified ECHA.
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Synthesis routes and methods II

Procedure details

69.8 g of glycine ethyl ester hydrochloride are initially introduced into 120 ml of water and 41 ml of concentrated hydrochloric acid. 38 g of NaNO2 in 60 ml of water are then added dropwise at -10° C. in the course of 1 hour. After half an hour, a further 42.5 ml of concentrated hydrochloric acid are added, and then, in the course of 1 hour, a further 38 g of NaNO2 in 60 ml of water. Stirring is continued for 1 hour at -10° C. The mixture is subsequently extracted with ether, and the ether phase is washed several times with water. The ether is distilled off, and the crystals are dried. In this way, 38 g (50% of theory) of ethyl 2-chloro-2-hydroximinoacetate of a melting point of 81°-82° C. are obtained.
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69.8 g
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120 mL
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38 g
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60 mL
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42.5 mL
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38 g
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60 mL
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